Norverapamil hydrochloride Norverapamil hydrochloride Norverapamil is the N-demethylated metabolite of verapamil, an L-type calcium channel blocker and P-glycoprotein inhibitor. It is the major active metabolite of verapamil with approximately 20% efficacy of its parent with regard to vasodilatory activity. Norverapamil has been shown to inhibit mycobacterial efflux pumps and the expansion of M. tuberculosis-specific T cells.
A metabolite of Verapamil.
Norverapamil HCl is a calcium channel blocker. It is the main active metabolite of verapamil.
Brand Name: Vulcanchem
CAS No.: 67812-42-4
VCID: VC0537535
InChI: InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H
SMILES: CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Molecular Formula: C26H37ClN2O4
Molecular Weight: 477.0 g/mol

Norverapamil hydrochloride

CAS No.: 67812-42-4

Cat. No.: VC0537535

Molecular Formula: C26H37ClN2O4

Molecular Weight: 477.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Norverapamil hydrochloride - 67812-42-4

Specification

CAS No. 67812-42-4
Molecular Formula C26H37ClN2O4
Molecular Weight 477.0 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Standard InChI InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H
Standard InChI Key OEAFTRIDBHSJDC-UHFFFAOYSA-N
SMILES CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Canonical SMILES CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Appearance Solid powder

Introduction

Chemical and Structural Profile

Molecular Characteristics

Norverapamil hydrochloride (C₂₆H₃₇ClN₂O₄) represents the N-desmethylated form of verapamil hydrochloride, with a molecular weight of 477.04 g/mol for the non-deuterated form . The deuterated variant (Norverapamil-d7 hydrochloride) exhibits a molecular weight of 484.1 g/mol due to seven deuterium atoms replacing hydrogen at strategic positions . As shown in Table 1, the compound maintains verapamil's core benzylnitrile structure while differing in alkyl chain modification.

Table 1: Comparative Molecular Properties

PropertyNorverapamil HClNorverapamil-d7 HCl
Molecular FormulaC₂₆H₃₇ClN₂O₄C₂₆H₃₀D₇ClN₂O₄
Exact Mass476.244 Da483.337 Da
Parent CompoundVerapamil HClNorverapamil-d7
Chloride Counterion1:1 Ratio1:1 Ratio
Deuterium Positions-Isopropyl-D7

The structural modification occurs at the tertiary amine group, where demethylation reduces lipophilicity compared to the parent compound . This alteration significantly impacts protein binding characteristics, with norverapamil exhibiting 86-88% plasma protein binding compared to verapamil's 88-94% .

Spectral Characterization

Advanced spectroscopic techniques have elucidated norverapamil hydrochloride's structural features:

  • ¹H NMR: Shows characteristic peaks for eight methoxy groups (δ 3.72-3.85 ppm) and aromatic protons (δ 6.65-7.25 ppm)

  • MS (ESI+): Base peak at m/z 441.2 [M+H]⁺ with characteristic fragment ions at m/z 260.1 and 165.0

  • IR: Strong absorption bands at 2240 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (aromatic C=C)

Biotransformation Pathways

Metabolic Synthesis

Norverapamil forms primarily through hepatic CYP450-mediated N-demethylation of verapamil, with CYP3A4/5 and CYP2C8 isoenzymes responsible for 85% of this conversion . The metabolic pathway proceeds as:

VerapamilCYP3A4/5, CYP2C8N-demethylationNorverapamilHCl Salt FormationNorverapamil Hydrochloride\text{Verapamil} \xrightarrow[\text{CYP3A4/5, CYP2C8}]{\text{N-demethylation}} \text{Norverapamil} \xrightarrow{\text{HCl Salt Formation}} \text{Norverapamil Hydrochloride}

This first-pass metabolism converts 15-20% of oral verapamil doses to norverapamil, with plasma concentrations reaching 698.42 ± 71.45 ng/mL following 10 mg/kg verapamil administration in rat models .

Pharmacokinetic Behavior

Comparative pharmacokinetic parameters from capillary electrophoresis-electrochemiluminescence studies reveal:

Table 2: Pharmacokinetic Parameters in Rat Plasma

ParameterVerapamil HClNorverapamil HCl
Cₘₐₓ (ng/mL)683.21 ± 74.81698.42 ± 71.45
Tₘₐₓ (h)2.49 ± 0.322.83 ± 0.23
T₁/₂ (h)0.52 ± 0.211.14 ± 0.26
AUC₀–∞ (ng·h/mL)1,842 ± 2142,576 ± 298

The prolonged elimination half-life (1.14 vs. 0.52 hours) and greater AUC of norverapamil suggest significant enterohepatic recirculation and tissue distribution . These properties contribute to its 20% residual calcium channel blocking activity despite lower receptor affinity compared to verapamil .

Analytical Detection Methodologies

Capillary Electrophoresis-Electrochemiluminescence

A state-of-the-art method achieves simultaneous quantification of verapamil and norverapamil hydrochlorides with:

  • Linear Range: 0.015-10.0 μg/mL (verapamil), 0.060-10.0 μg/mL (norverapamil)

  • LOD: 6 ng/mL (verapamil), 24 ng/mL (norverapamil) at S/N=3

  • Recovery Rates: 97.2-102.4% in plasma matrices

The method utilizes 25 mM borate buffer (pH 9.2) with 15 kV separation voltage, enabling baseline resolution within 8 minutes .

ParameterRequirement
Purity (HPLC)>95%
Water Content<0.5% w/w
Heavy Metals<20 ppm
Residual SolventsClass 1-3 Limits
IdentificationIR/NMR/MS Match

These specifications ensure accurate quantification of norverapamil levels below 0.1% in verapamil active pharmaceutical ingredients .

Clinical and Pharmacological Implications

Therapeutic Drug Monitoring

Norverapamil's pharmacokinetic profile necessitates monitoring in:

  • Renal Impairment: 60% reduced clearance in CrCl <30 mL/min

  • Hepatic Dysfunction: 3-fold AUC increase in Child-Pugh B/C cirrhosis

  • Drug Interactions: CYP3A4 inhibitors increase norverapamil:verapamil ratio to 1:2 from baseline 1:4

Cardiovascular Effects

  • L-Type Channel Blockade: IC₅₀ = 1.2 μM vs. verapamil's 0.4 μM

  • AV Node Conduction: Prolongs PR interval by 15-20% at therapeutic levels

  • Blood Pressure: 5-7 mmHg systolic reduction in chronic dosing

Regulatory and Quality Considerations

As a process-related impurity, regulatory guidelines mandate strict control of norverapamil hydrochloride levels:

  • ICH Q3A: ≤0.15% in verapamil APIs

  • EMA: Requires genotoxicity studies above 0.1% thresholds

  • USP: Specifies <0.2% in immediate-release formulations

Recent advances in continuous manufacturing have reduced norverapamil impurity levels to 0.08% through optimized N-methylation conditions .

Future Research Directions

Emerging research areas include:

  • Deuterated Analogues: Norverapamil-d7 hydrochloride shows promise in mass spectrometry-based quantification with 98.7% isotopic purity

  • Nanoparticulate Delivery: Chitosan-coated nanoparticles achieve 3-fold brain penetration versus free drug

  • Metabolite Reactivation: Prodrug strategies targeting norverapamil's amine group for enhanced bioavailability

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